

Application Notes and Protocols for NMR Spectroscopic Characterization of Dimesna Free Acid

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Compound of Interest

Compound Name: *Dimesna free acid*

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Introduction

Dimesna, or 2,2'-dithiobis(ethanesulfonic acid), is the primary oxidative dimer and a significant degradation product of Mesna, a uroprotective agent used to mitigate the urotoxic effects of certain chemotherapeutic agents.[1][2] The monitoring of Dimesna is crucial for ensuring the stability and efficacy of Mesna-containing pharmaceutical formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of Dimesna.[3][4] This document provides detailed application notes and protocols for the characterization of **Dimesna free acid** using ^1H and ^{13}C NMR spectroscopy.

Structural Information and Expected NMR Signals

Dimesna is a symmetrical molecule formed by the disulfide linkage of two ethanesulfonate molecules. This symmetry simplifies its NMR spectra.

Structure: $\text{HO}_3\text{S}-\text{CH}_2-\text{CH}_2-\text{S}-\text{S}-\text{CH}_2-\text{CH}_2-\text{SO}_3\text{H}$

Due to the molecule's symmetry, only two distinct signals are expected in both the ^1H and ^{13}C NMR spectra, corresponding to the two inequivalent methylene groups ($-\text{CH}_2-\text{S}-$ and $-\text{CH}_2-\text{SO}_3\text{H}$).

Quantitative NMR Data

The following tables summarize the expected chemical shifts for **Dimesna free acid**. Please note that these are predicted values based on the analysis of similar structures and general NMR principles, as specific experimental data for the free acid is not readily available in the cited literature. Actual chemical shifts can vary slightly depending on the solvent, concentration, and pH.

Table 1: Predicted ^1H NMR Spectral Data for **Dimesna Free Acid** in D_2O

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
$-\text{CH}_2-\text{S}-$	2.9 - 3.1	Triplet	~ 7
$-\text{CH}_2-\text{SO}_3\text{H}$	3.2 - 3.4	Triplet	~ 7

Table 2: Predicted ^{13}C NMR Spectral Data for **Dimesna Free Acid** in D_2O

Carbon	Predicted Chemical Shift (δ , ppm)
$-\text{CH}_2-\text{S}-$	35 - 40
$-\text{CH}_2-\text{SO}_3\text{H}$	50 - 55

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a **Dimesna free acid** sample for NMR spectroscopy.

Materials:

- **Dimesna free acid**
- Deuterium oxide (D_2O , 99.9 atom % D)
- NMR tube (5 mm)

- Pipettes
- Vortex mixer
- Internal standard (optional, e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

Procedure:

- Accurately weigh approximately 20 mg of **Dimesna free acid** into a clean, dry vial.
- Add approximately 0.6 mL of D₂O to the vial.
- If quantitative analysis (qNMR) is desired, add a known amount of an internal standard.
- Securely cap the vial and vortex until the solid is completely dissolved.
- Carefully transfer the solution into a 5 mm NMR tube using a pipette.
- Ensure the liquid height in the NMR tube is sufficient to cover the NMR coil (typically 4-5 cm).
- Cap the NMR tube securely.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

This protocol provides the parameters for acquiring high-quality ¹H and ¹³C NMR spectra of **Dimesna free acid**. A 400 MHz or 600 MHz NMR spectrometer is recommended.[\[1\]](#)

¹H NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher
- Solvent: D₂O
- Pulse Sequence: A water suppression sequence (e.g., presaturation or a gradient-based sequence like 1D NOESY with presaturation) is crucial to attenuate the large residual HDO signal.[\[1\]](#)
- Acquisition Time: 2-4 seconds

- Relaxation Delay (d1): $5 \times T_1$ (A T_1 determination experiment is recommended for accurate quantitative measurements. If T_1 is unknown, a delay of 10-30 seconds is a reasonable starting point.)
- Number of Scans: 16 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Spectral Width: 12-16 ppm
- Temperature: 298 K (25 °C)

^{13}C NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ^1H frequency)
- Solvent: D_2O
- Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30)
- Acquisition Time: 1-2 seconds
- Relaxation Delay (d1): 2-5 seconds (longer for quaternary carbons, though none are present in Dimesna)
- Number of Scans: 1024 or more, as ^{13}C is an insensitive nucleus. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
- Spectral Width: 200-240 ppm
- Temperature: 298 K (25 °C)

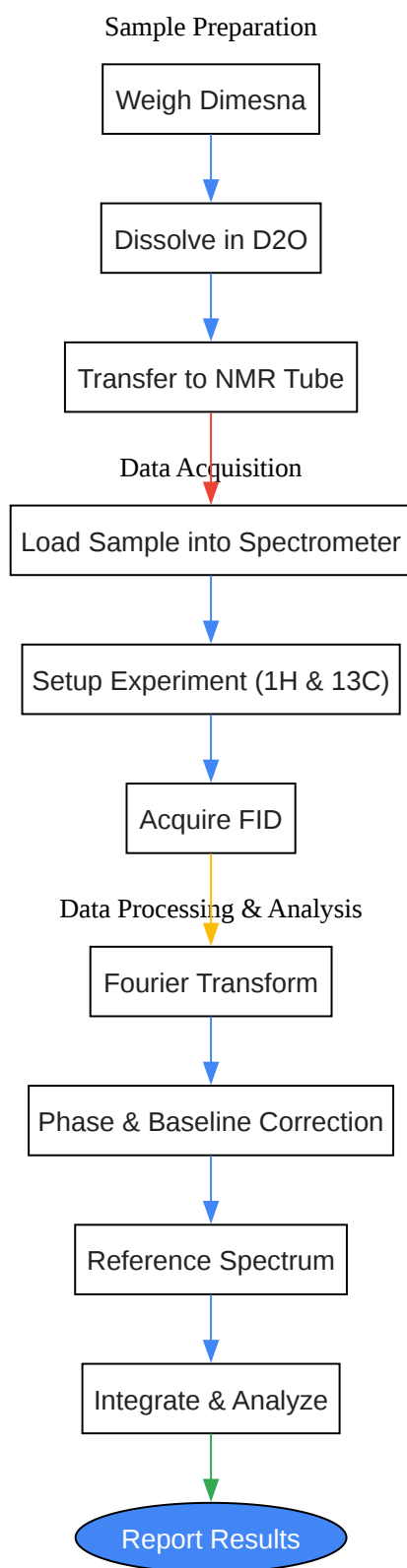
Data Processing and Interpretation

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.

- Reference the spectrum. For ^1H NMR in D_2O , the residual HDO peak can be set to ~ 4.79 ppm, or an internal standard like TSP can be set to 0.00 ppm. For ^{13}C NMR, an external reference or the known chemical shift of the internal standard can be used.
- Integrate the peaks in the ^1H NMR spectrum. The ratio of the integrals of the two triplets should be 1:1.
- For quantitative analysis, compare the integral of a Dimesna peak to the integral of the known internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the NMR characterization of **Dimesna free acid**.



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Caption: Experimental workflow for NMR characterization.

Logical Relationship of Dimesna Formation

The following diagram illustrates the relationship between Mesna and its degradation product, Dimesna.



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Caption: Formation of Dimesna from Mesna.

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